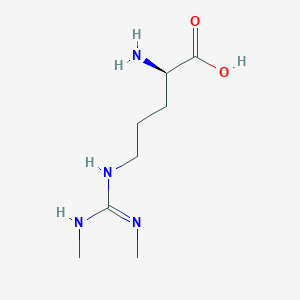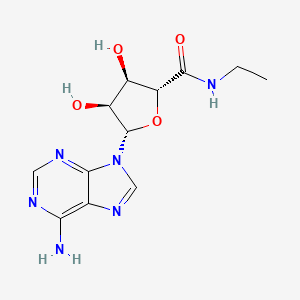
2-(2,6-Dichlorophenyl)acetylurea
Overview
Description
2-(2,6-Dichlorophenyl)acetylurea, also known as dichlorophenylurea (DCPU), is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have several properties that make it a useful tool in various fields of research, including biochemistry, pharmacology, and toxicology.
Mechanism of Action
The mechanism of action of DCPU involves the inhibition of urease, an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. DCPU binds to the active site of urease, preventing the enzyme from carrying out its catalytic function. This inhibition of urease activity has been found to have several physiological effects, including the reduction of gastric acid secretion and the prevention of urinary tract infections.
Biochemical and Physiological Effects:
In addition to its inhibition of urease activity, DCPU has been found to have several other biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal species, including Escherichia coli, Staphylococcus aureus, and Candida albicans. Additionally, DCPU has been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of DCPU as a research tool is its relatively low cost and availability. Additionally, DCPU is stable under a wide range of conditions, making it easy to handle and store. However, DCPU has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several areas of research that could benefit from further study of DCPU. One potential direction is the development of DCPU-based drugs for the treatment of bacterial and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of DCPU and its potential applications in the treatment of oxidative stress-related diseases. Finally, the development of new synthesis methods for DCPU could lead to the production of more efficient and cost-effective research tools.
Scientific Research Applications
DCPU has been extensively used in scientific research as a tool for studying various biochemical and physiological processes. It has been found to inhibit the activity of several enzymes, including urease, carbonic anhydrase, and acetylcholinesterase. Additionally, DCPU has been used as a model compound for studying the mechanism of action of other urea-based drugs.
properties
IUPAC Name |
N-carbamoyl-2-(2,6-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-6-2-1-3-7(11)5(6)4-8(14)13-9(12)15/h1-3H,4H2,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLKJZYZUOKDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




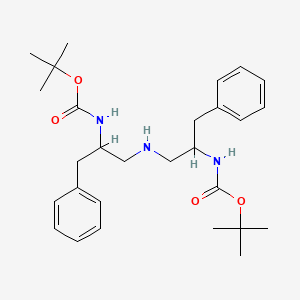
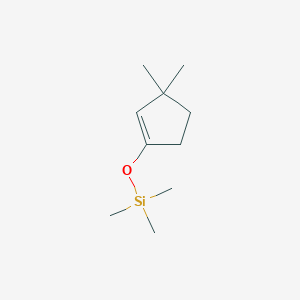

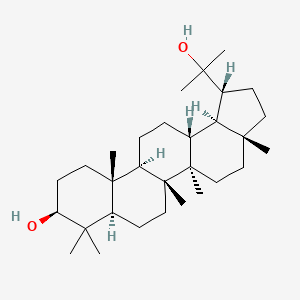
![methyl 6-amino-1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3331084.png)


